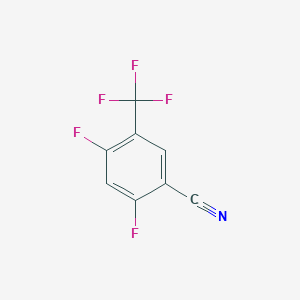

2,4-Difluoro-5-(trifluoromethyl)benzonitrile

Description

2,4-Difluoro-5-(trifluoromethyl)benzonitrile (C₈H₂F₅N, MW 207.10) is a fluorinated aromatic nitrile characterized by two fluorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This substitution pattern imparts strong electron-withdrawing effects, enhancing the reactivity of the nitrile group and influencing intermolecular interactions. The compound is primarily used as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its stability and ability to modulate electronic properties in target molecules .

Properties

IUPAC Name |

2,4-difluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCYHLMIDQZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-18-0 | |

| Record name | 2,4-Difluoro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile core. One common method involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of 2,4-Difluoro-5-(trifluoromethyl)benzonitrile may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can reduce the nitrile group.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the nitrile group.

Major Products

Amines: Reduction of the nitrile group can yield primary amines.

Carboxylic Acids: Oxidation of the nitrile group can produce carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2,4-Difluoro-5-(trifluoromethyl)benzonitrile is primarily used as an intermediate in the synthesis of numerous pharmaceuticals. Its unique chemical structure enhances the biological activity of drug candidates, making it a valuable scaffold in medicinal chemistry.

Key Applications Include:

- Antiviral Agents: The compound is employed in synthesizing antiviral drugs targeting RNA viruses. Its ability to enhance interactions with viral enzymes, such as reverse transcriptase, is critical for developing effective therapeutics.

- Anticancer Drugs: Research indicates that this compound can improve the efficacy of anticancer agents by enhancing their potency against various cancer cell lines due to its structural properties.

Agrochemical Use

Development of Pesticides and Herbicides

The stability and effectiveness of 2,4-Difluoro-5-(trifluoromethyl)benzonitrile make it a suitable candidate for developing agrochemicals. It is particularly valuable in formulating pesticides and herbicides that require robust performance under environmental stressors.

Benefits:

- Enhanced Stability: The fluorinated structure confers stability against degradation, ensuring prolonged efficacy in agricultural applications.

- Biological Activity: Studies have shown that compounds with trifluoromethyl groups exhibit improved biological activity against pests and weeds.

Materials Science

Advanced Material Production

In materials science, 2,4-Difluoro-5-(trifluoromethyl)benzonitrile is utilized in creating advanced materials such as polymers and coatings. Its unique properties contribute to enhanced performance characteristics like thermal stability and chemical resistance.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Synthesis and Evaluation | Investigated the synthesis of fluorinated benzonitriles; found that introducing trifluoromethyl groups significantly enhanced biological activity against target enzymes. |

| Study 2: Antitumor Activity | Evaluated various fluorinated compounds; identified that those with trifluoromethyl groups exhibited lower IC50 values against multiple cancer cell lines, indicating higher potency. |

| Study 3: Antimicrobial Efficacy | Assessed antimicrobial properties; compounds similar to this compound showed effective inhibition of bacterial growth in vitro. |

Chemical Reactions and Mechanisms

The compound can undergo various chemical reactions, which are essential for its application in synthesis:

- Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

- Reduction and Oxidation: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents:

- Nucleophilic substitution can be facilitated using sodium methoxide (NaOCH3).

- Reduction may employ catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

- Strong oxidizing agents like potassium permanganate (KMnO4) are suitable for nitrile oxidation.

Mechanism of Action

The mechanism by which 2,4-Difluoro-5-(trifluoromethyl)benzonitrile exerts its effects depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)

- Structure : Fluorine at position 3, -CF₃ at position 5.

- Properties : Molecular weight 189.11; light yellow liquid.

- Comparison: The meta-fluorine (position 3) reduces steric hindrance compared to the ortho-fluorines (positions 2 and 4) in the target compound.

2-Fluoro-5-(trifluoromethoxy)benzonitrile

- Structure : -OCF₃ at position 5, fluorine at position 2.

- Properties : Molecular weight 221.12; solid at room temperature.

- Comparison : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃, resulting in a lower dipole moment. This difference may affect solubility in polar solvents and binding affinity in biological systems .

4-(Trifluoromethyl)benzonitrile

- Properties : Molecular weight 171.11; widely used as a synthetic intermediate.

- Comparison : The absence of fluorine substituents reduces steric and electronic effects, making the nitrile group less reactive. This compound is less versatile in applications requiring directed ortho-metalation .

Halogen-Substituted Analogs

2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0)

- Structure : Chlorine at position 2, -CF₃ at position 5.

- Properties : Classified as environmentally hazardous (R51/53).

- Comparison : Chlorine’s larger atomic radius increases steric hindrance, slowing down reactions compared to fluorine. However, chlorine’s weaker electronegativity may enhance metabolic stability in pharmaceuticals .

5-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1)

- Structure : Chlorine at position 5, fluorines at 2 and 4.

- Properties : Similarity score 0.86 to the target compound.

Methyl-Substituted Derivatives

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (CAS 1323966-20-6)

- Structure : Methyl at position 5, -CF₃ at position 4.

- Properties : Molecular weight 203.14; solid state.

- Comparison: The methyl group donates electrons via hyperconjugation, counteracting the -CF₃ group’s electron-withdrawing effect. This may improve solubility in non-polar solvents .

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

- Structure : Methoxy and -CF₃ substituents.

- Activity : Binds to estrogen-related receptor alpha (PDB 3K6P) via hydrogen bonds with ARG 372.

- Comparison : The methoxy group enhances hydrophobic interactions, whereas fluorinated analogs like the target compound prioritize electronic modulation over lipophilicity .

Teriflunomide Derivatives

- Example: 4-Amino-5-fluoro-2-isopropoxybenzonitrile.

- Comparison: Amino and isopropoxy groups introduce hydrogen-bonding capabilities, which are absent in the target compound. This difference is critical for kinase inhibition profiles .

Biological Activity

2,4-Difluoro-5-(trifluoromethyl)benzonitrile, with the molecular formula C8H2F5N, is an organic compound notable for its unique chemical structure, which includes two fluorine atoms and a trifluoromethyl group. This compound is increasingly recognized for its biological activity, particularly in the pharmaceutical and agrochemical sectors. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The structural formula of 2,4-Difluoro-5-(trifluoromethyl)benzonitrile is represented as follows:

Key Features:

- Fluorination: The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

- Trifluoromethyl Group: This group significantly influences the biological activity by altering the electronic properties of the molecule.

The biological activity of 2,4-Difluoro-5-(trifluoromethyl)benzonitrile is primarily attributed to its interaction with various biological targets. Notably, compounds with trifluoromethyl groups have been shown to exhibit improved potency against reverse transcriptase enzymes. The mechanism includes:

- Inhibition of Enzymatic Activity: The trifluoromethyl group can lower the pKa of cyclic carbamates through hydrogen bonding interactions with proteins, enhancing their inhibitory effects on enzymes like reverse transcriptase.

- Chemical Stability: Its fluorinated structure contributes to increased stability and reactivity in biological systems.

Pharmaceutical Development

2,4-Difluoro-5-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of several pharmaceuticals. Its ability to enhance drug potency makes it a valuable building block in drug design.

Applications Include:

- Synthesis of Antiviral Agents: Particularly those targeting RNA viruses due to its interaction with reverse transcriptase.

- Development of Anticancer Drugs: Its structural properties may contribute to the efficacy of new anticancer therapies.

Agrochemical Use

This compound is also utilized in developing agrochemicals such as pesticides and herbicides. Its stability under various environmental conditions enhances its effectiveness in agricultural applications.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Synthesis and Evaluation | Investigated the synthesis of fluorinated benzonitriles; found that introducing trifluoromethyl groups significantly enhanced biological activity against target enzymes. |

| Study 2: Antitumor Activity | Evaluated various fluorinated compounds; identified that those with trifluoromethyl groups exhibited lower IC50 values against multiple cancer cell lines, indicating higher potency. |

| Study 3: Antimicrobial Efficacy | Assessed antimicrobial properties; compounds similar to 2,4-Difluoro-5-(trifluoromethyl)benzonitrile showed effective inhibition of bacterial growth in vitro. |

Q & A

Basic: How can the synthesis of 2,4-Difluoro-5-(trifluoromethyl)benzonitrile be optimized for higher yield?

Answer:

Optimization involves:

- Catalytic Systems : Use CuI (0.1 eq) with 1,10-phenanthroline as a ligand and Cs₂CO₃ as a base in methanol under nitrogen, heated at 90°C for 20 hours. This system promotes efficient cross-coupling reactions .

- Purification : Silica gel column chromatography with a gradient of 10–30% EtOAc in hexane effectively isolates the product .

- Precursor Selection : Boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enhance stability and reactivity in Suzuki-Miyaura couplings .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.66–7.56 ppm for aromatic protons) confirm regiochemistry and purity .

- HPLC : Reverse-phase HPLC with UV detection (relative retention time ~0.4) monitors impurities like 4-amino derivatives, ensuring <0.1% contamination .

- Mass Spectrometry : High-resolution MS (e.g., m/z 189.10 for molecular ion) validates molecular weight .

Advanced: How do substituent positions influence reactivity in cross-coupling reactions?

Answer:

- Regiochemical Effects : The electron-withdrawing trifluoromethyl and nitrile groups direct electrophilic substitution to the 5-position. Fluorine atoms at 2- and 4-positions sterically hinder meta-substitution, favoring para reactivity in Pd-catalyzed couplings .

- Isomer Comparisons : 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6) exhibits distinct reactivity vs. 2-fluoro-4-trifluoromethyl analogs due to electronic and steric differences .

Advanced: What strategies mitigate competing side reactions during fluorination?

Answer:

- Controlled Fluorination : Use AgF or KF in polar aprotic solvents (e.g., DMF) at 60–80°C to minimize defluorination or over-fluorination .

- Protecting Groups : Temporary protection of the nitrile group (e.g., as a boronic ester) prevents nucleophilic attack during fluorination .

- By-Product Analysis : Monitor for 5-fluoro-2-nitrobenzotrifluoride (CAS 434-45-7) via GC-MS to identify and suppress nitro-group interference .

Basic: What are effective purification methods post-synthesis?

Answer:

- Column Chromatography : Silica gel with EtOAc/hexane gradients (10–30%) resolves regioisomers and removes unreacted precursors .

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to isolate crystalline products, achieving >95% purity .

- Distillation : For volatile intermediates (e.g., 2-fluoro-5-formylbenzonitrile), fractional distillation under reduced pressure avoids decomposition .

Advanced: How can computational modeling predict reaction pathways for functionalization?

Answer:

- DFT Calculations : Model transition states for fluorination or nitrile-group reactions using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation energies .

- Database Mining : Leverage Reaxys and PubChem data to identify analogous reactions (e.g., 3,5-dichloro-4-fluorobenzonitrile, DTXSID60545745) and optimize conditions .

- Machine Learning : Tools like PISTACHIO predict regioselectivity in cross-coupling reactions by training on >10,000 fluorinated aromatic systems .

Advanced: What are the challenges in achieving selective functionalization of the benzonitrile core?

Answer:

- Steric Hindrance : The trifluoromethyl group at the 5-position blocks nucleophilic attack, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed aminations .

- Electronic Effects : The electron-deficient nitrile group deactivates the ring, requiring strong electrophiles (e.g., HNO₃/H₂SO₄) for nitration at the 3-position .

- Competing Mechanisms : In Ullmann couplings, CuI-mediated reactions may form biaryl by-products; adding 1,10-phenanthroline suppresses dimerization .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Wear nitrile gloves and goggles due to H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) hazards .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 4-isothiocyanato derivatives) .

- Storage : Keep in dark, sealed containers at room temperature to prevent hydrolysis of the nitrile group .

Advanced: How is this compound utilized in medicinal chemistry research?

Answer:

- SAR Studies : As a key intermediate in androgen receptor antagonists (e.g., enzalutamide), it enables exploration of trifluoromethyl effects on receptor binding .

- Metabolic Stability : Fluorine atoms enhance resistance to CYP450 oxidation, as shown in analogs like 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) .

- Protease Inhibition : The nitrile group acts as a warhead in covalent inhibitors, targeting cysteine residues in viral proteases .

Advanced: How do isotopic labeling studies (e.g., ¹⁸F, ¹³C) enhance mechanistic understanding?

Answer:

- Kinetic Isotope Effects (KIE) : ¹⁸F labeling (e.g., 2-¹⁸F-4-trifluoromethylbenzonitrile) tracks fluorination rates via PET imaging, revealing solvent effects on reaction barriers .

- Metabolic Tracing : ¹³C-labeled nitrile groups (e.g., ¹³C≡N) monitor in vivo stability using LC-MS, identifying hydrolytic cleavage pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.